

"Azelaic acid 2-ethylhexyl monoester-d14" CAS number and molecular weight

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Compound of Interest

Compound Name: *Azelaic acid 2-ethylhexyl
monoester-d14*

Cat. No.: *B12418796*

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Technical Guide: Azelaic Acid 2-Ethylhexyl Monoester-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Azelaic acid 2-ethylhexyl monoester-d14**, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. This stable isotope-labeled compound serves as a crucial internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its primary application lies in enhancing the accuracy and precision of pharmacokinetic and metabolic research by correcting for variability during sample processing and analysis.

Core Compound Data

The fundamental properties of **Azelaic acid 2-ethylhexyl monoester-d14** are summarized below. Stable isotope labeling with deuterium (^{14}D) allows for its differentiation from the unlabeled analyte in mass spectrometry without significantly altering its chemical and physical behavior.

Property	Value
Compound Name	Azelaic acid 2-ethylhexyl monoester-d14
CAS Number	Not Available (NA)
Alternate CAS (non-labeled)	13050-58-3
Molecular Formula	C ₁₇ H ₁₈ D ₁₄ O ₄
Molecular Weight	314.52 g/mol

Experimental Protocols

The primary utility of **Azelaic acid 2-ethylhexyl monoester-d14** is as an internal standard (IS) in quantitative bioanalysis. Below is a representative protocol for its use in a pharmacokinetic study involving the analysis of biological samples (e.g., plasma) using LC-MS/MS.

Objective: To accurately quantify the concentration of Azelaic acid 2-ethylhexyl monoester in plasma samples.

Materials:

- Biological matrix (e.g., human plasma)
- Azelaic acid 2-ethylhexyl monoester (analyte)
- **Azelaic acid 2-ethylhexyl monoester-d14** (internal standard)
- Organic solvents (e.g., acetonitrile, methanol) for protein precipitation and mobile phase preparation
- Formic acid (or other modifiers) for the mobile phase
- LC-MS/MS system (a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer)
- Reversed-phase C18 column

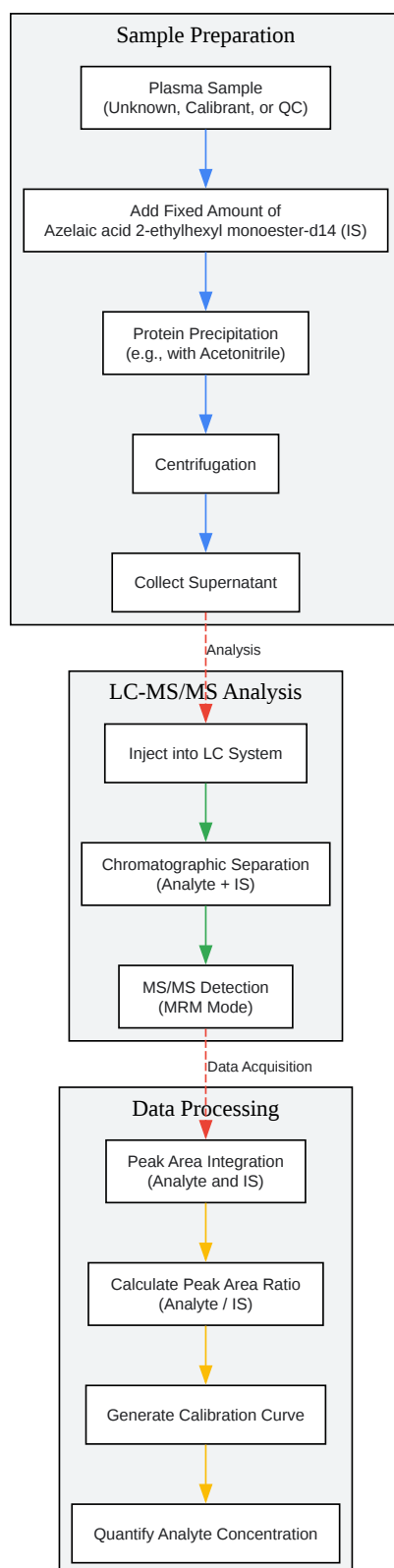
Methodology:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.
 - Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of each plasma sample (calibration standards, QCs, and unknown study samples), add a fixed volume of the internal standard working solution.
 - Vortex the samples to ensure thorough mixing.
 - Perform protein precipitation by adding a specific volume of a cold organic solvent (e.g., acetonitrile).
 - Vortex vigorously to precipitate the proteins.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a new set of vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Inject a small volume of the prepared sample onto the C18 column.
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other matrix components.

- Mass Spectrometry (MS/MS):
 - Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Optimize the mass transitions (parent ion -> fragment ion) for both the analyte and the deuterated internal standard. The mass difference due to deuterium labeling allows for their distinct detection.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

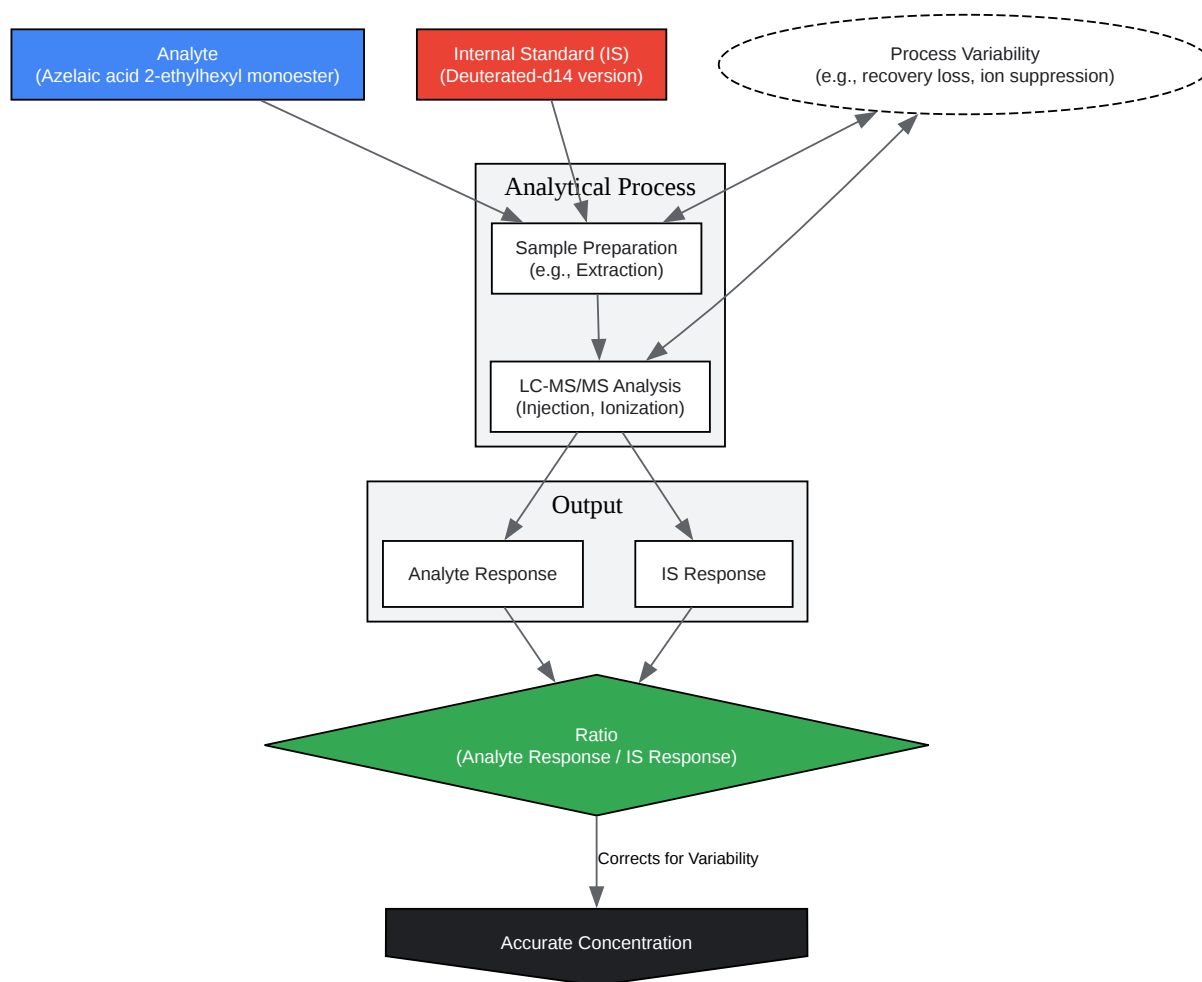
Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the application of **Azelaic acid 2-ethylhexyl monoester-d14** as an internal standard.



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Caption: Workflow for Bioanalysis Using a Deuterated Internal Standard.



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Caption: Logical Relationship of Internal Standard Correction.

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